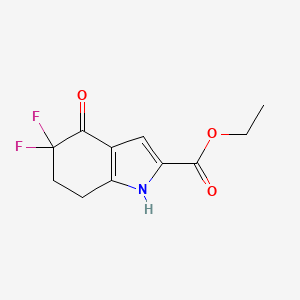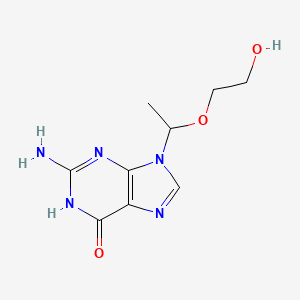![molecular formula C14H18N2O2 B11868356 5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11868356.png)
5-Methoxy-1'-methylspiro[indoline-3,4'-piperidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one is a spirocyclic compound that features an indoline and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-tumor properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest interactions with proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1’-methylspiro[indoline-3,4’-piperidine]: This compound shares a similar core structure but lacks the methoxy group.
5-Methoxy-1,3,3-trimethylspiro[indoline-2,3’-[3H]naphtho[2,1-b]pyran]: This compound has a different spirocyclic structure but includes the methoxy group.
Uniqueness
5-Methoxy-1’-methylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-methoxy-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-16-7-5-14(6-8-16)11-9-10(18-2)3-4-12(11)15-13(14)17/h3-4,9H,5-8H2,1-2H3,(H,15,17) |
InChI Key |
NUOATCLREIKYDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868273.png)
![5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B11868276.png)
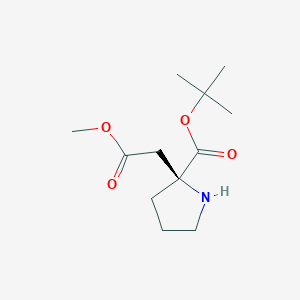


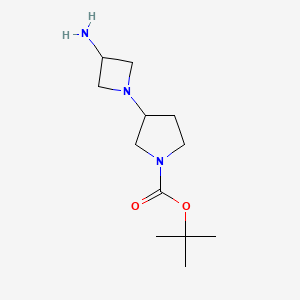
![2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11868290.png)
![4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11868304.png)
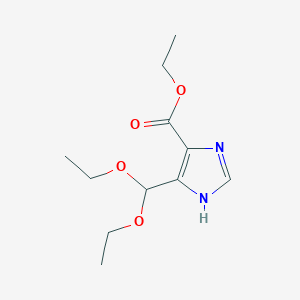


![[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid](/img/structure/B11868348.png)
